7-(2-Hydroxypropyl)guanine

Description

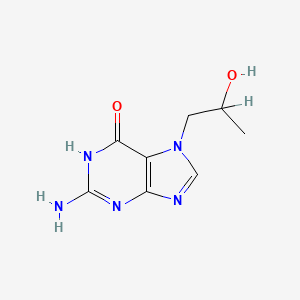

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-(2-hydroxypropyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWVMKYNORDKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)NC(=N2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971677 |

Source

|

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56247-84-8 |

Source

|

| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N7-(2-Hydroxypropyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Aspects of 7 2 Hydroxypropyl Guanine Formation

Precursor Compounds and Their Electrophilic Properties

The generation of 7-HPG arises from the reaction of DNA, specifically the guanine (B1146940) base, with electrophilic compounds capable of introducing a 2-hydroxypropyl group. The N7-position of guanine is a particularly nucleophilic site, making it a primary target for such alkylating agents. nih.govacs.org

Propylene (B89431) oxide (PO) is a direct-acting alkylating agent and a primary precursor to 7-HPG. oup.comresearchgate.net Due to the strained nature of its oxirane ring, PO is chemically reactive and can directly alkylate nucleophilic sites in cellular macromolecules like DNA. researchgate.netki.se The reaction of PO with DNA yields several adducts, with 7-HPG being the major product. iarc.frportlandpress.comcapes.gov.br

The formation of 7-HPG from PO proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. portlandpress.comcapes.gov.brresearchgate.net The N7 atom of guanine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring of PO. This leads to the opening of the ring and the formation of a covalent bond, resulting in the 7-(2-hydroxypropyl)guanine (B123812) adduct. portlandpress.comcapes.gov.br

Studies have shown that in addition to 7-HPG, other minor adducts are formed from the reaction of PO with DNA, including adducts at the N3 position of adenine (B156593) and the N3 position of cytosine. iarc.frportlandpress.comcapes.gov.br However, 7-HPG is the most abundant of these. iarc.fr For instance, in vitro, the levels of 1- and N6-HP-adenine and 3-HP-cytosine and 3-HP-uracil were found to be 3.5% and 1.7% of the 7-HPG levels, respectively. oup.com

The table below summarizes the primary DNA adducts formed from propylene oxide.

| Adduct Name | Abundance |

| 7-(2-Hydroxypropyl)guanine (7-HPG) | Major |

| 3-(2-Hydroxypropyl)adenine | Minor |

| N6-(2-Hydroxypropyl)adenine | Minor |

| 1-(2-Hydroxypropyl)adenine | Minor |

| 3-(2-Hydroxypropyl)cytosine | Minor |

| 3-(2-Hydroxypropyl)uracil | Minor |

This table is based on data from multiple sources. iarc.froup.com

Certain N-nitrosamines, which are prevalent in various environmental sources and can also be formed endogenously, are another significant source of alkylating agents that can lead to the formation of 7-HPG. researchgate.netnih.gov These compounds are not directly reactive with DNA but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to generate electrophilic intermediates. researchgate.netmdpi.comfrontiersin.org

A key example is the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). mdpi.com Metabolic activation of NNK can lead to the formation of intermediates that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.govoup.com One of the metabolic pathways for NNK involves α-hydroxylation, which produces unstable intermediates that can ultimately yield DNA alkylating agents. oup.com These reactive species can then form various DNA adducts, including those that release HPB upon hydrolysis. mdpi.comnih.govacs.org While the primary adducts are pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) adducts, the metabolic processes can also generate intermediates capable of forming 7-HPG. mdpi.comoup.com

The metabolic activation of nitrosamines leading to DNA adducts is a complex process. For instance, the metabolism of NNK can produce both methylating and pyridyloxobutylating agents. mdpi.com The pyridyloxobutylating species are responsible for the formation of HPB-releasing adducts. mdpi.comnih.gov

The following table details some nitrosamines and their potential to form DNA adducts.

| Nitrosamine | Metabolic Activation Required | Resulting DNA Adducts |

| N-Nitrosodimethylamine (NDMA) | Yes (CYP450) | Methyl DNA adducts |

| N-Nitrosodiethylamine (NDEA) | Yes (CYP450) | Ethyl and hydroxyethyl (B10761427) DNA adducts |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Yes (CYP450) | Pyridyloxobutyl (POB), Pyridylhydroxybutyl (PHB), and Methyl DNA adducts |

| N'-Nitrosonornicotine (NNN) | Yes (CYP450) | Pyridyloxobutyl (POB) DNA adducts |

This table is compiled from information found in multiple sources. researchgate.netmdpi.com

While propylene oxide and certain nitrosamines are the most well-documented precursors, other environmental and endogenous compounds could potentially generate the 2-hydroxypropyl moiety capable of alkylating guanine. For example, other simple epoxides, similar in structure to propylene oxide, are known to be alkylating agents. ki.se The reactivity of these epoxides with DNA, particularly at the N7-position of guanine, is a known phenomenon. researchgate.net

Endogenous processes, such as lipid peroxidation, can also generate reactive electrophiles that form DNA adducts. oup.com While direct evidence for the endogenous formation of 7-HPG from these pathways is less established than for exogenous exposures, the chemical principles suggest it as a possibility.

Nitrosamine-Derived Alkylating Intermediates

Chemical Reaction Kinetics and Thermodynamics of N7-Guanine Adduction

The reaction between an alkylating agent and the N7 position of guanine is governed by principles of chemical kinetics and thermodynamics. The formation of 7-HPG is generally considered to be a bimolecular reaction. portlandpress.comcapes.gov.br The rate of this reaction is dependent on the concentrations of both the DNA and the alkylating agent, as well as temperature. researchgate.netfrontiersin.org

Studies on the kinetics of the reaction between propylene oxide and guanosine (B1672433) have been conducted to understand the rate of adduct formation. researchgate.net The reaction follows second-order kinetics, consistent with an SN2 mechanism. researchgate.net

Thermodynamic studies on DNA duplexes containing guanine adducts have shown that the presence of an adduct can influence the thermal stability and melting thermodynamics of the DNA. nih.govacs.orgacs.org However, the specific thermodynamic parameters for the formation of 7-HPG itself are not extensively detailed in the available literature. The stability of the resulting 7-HPG adduct is also a critical factor. N7-guanine adducts are known to be chemically unstable and can be lost from DNA through chemical depurination, creating an apurinic site. iarc.frnih.gov

Dna Adduct Formation and Molecular Interactions of 7 2 Hydroxypropyl Guanine

Sites of Guanine (B1146940) Alkylation and Formation Stoichiometry within DNA

Propylene (B89431) oxide, an alkylating agent, reacts with the nucleophilic centers in DNA. nih.gov The primary site of this alkylation is the N7 position of guanine, making 7-HPG the major DNA adduct formed. iarc.frresearchgate.netnih.govoup.com This high reactivity at the N7 position is attributed to its strong nucleophilic character compared to other sites on the DNA bases. escholarship.org In vitro studies reacting propylene oxide with calf thymus DNA have demonstrated that 7-HPG is the most abundant adduct, followed by adducts at the 3-position of adenine (B156593) and 3-position of cytosine. iarc.frnih.gov

The formation of 7-HPG accounts for over 95% of the total DNA adducts from propylene oxide exposure. nih.gov The stoichiometry of adduct formation shows a clear predominance of guanine alkylation. For instance, in in vitro reactions, the combined levels of adenine adducts [1-(2-hydroxypropyl)adenine and N6-(2-hydroxypropyl)adenine] and cytosine adducts [3-(2-hydroxypropyl)cytosine and 3-(2-hydroxypropyl)uracil] were found to be only 3.5% and 1.7%, respectively, relative to the amount of 7-HPG formed. oup.comnih.govoup.com This highlights the significant preference for alkylation at the N7 position of guanine.

Influence of 7-(2-Hydroxypropyl)guanine (B123812) on DNA Helix Conformation and Stability

The formation of a bulky adduct like 7-HPG at the N7 position of guanine can introduce structural distortions in the DNA helix. Alkylation at this site introduces a positive charge into the guanine ring system, which can lead to chemical instability. nih.gov This instability primarily manifests as spontaneous depurination, where the adducted guanine base is lost from the DNA backbone, creating an apurinic (AP) site. iarc.frnih.gov The half-life of 7-HPG in double-stranded DNA is relatively short, estimated to be around 5.5 to 6.5 hours in various rat tissues. nih.gov

While the N7-alkylation does not directly disrupt the Watson-Crick hydrogen bonding faces of the guanine base, the resulting depurination can have significant biological consequences. nih.gov AP sites are non-coding lesions and can block DNA replication. nih.gov Furthermore, the conformation of the DNA helix itself can influence the types of lesions formed. In regions of a stable double helix, certain types of guanine lesions are favored, whereas in destabilized regions, other forms may predominate. nih.gov The presence of the 2-amino group on guanine is also a critical element for the site-specific recognition and conformation of the DNA helix, and its modification can affect the minor groove width. nih.gov

Formation of Related Adducts and Their Interconversion Pathways

Alkylation can also occur at the O6 position of guanine, forming O6-(2-hydroxypropyl)guanine (O6-HPG). nih.govresearchgate.net Although formed at much lower levels than 7-HPG, O6-alkylguanine adducts are considered to be highly mutagenic lesions. nih.gov This is because the O6 position is directly involved in Watson-Crick base pairing. Modification at this site can lead to mispairing during DNA replication, for example, pairing with thymine (B56734) instead of cytosine, resulting in G:C to A:T transition mutations. nih.gov Unlike N7-adducts which are primarily removed by spontaneous depurination, O6-alkylguanine adducts are often repaired by specific DNA repair proteins like O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Propylene oxide reacts with adenine and cytosine to form hydroxypropyl adducts. oup.comnih.goviarc.fr The primary adenine adduct formed is 1-(2-hydroxypropyl)adenine (1-HP-adenine), which is chemically unstable and can rearrange to the more stable N6-(2-hydroxypropyl)adenine (N6-HP-adenine). oup.comnih.goviarc.froup.com Similarly, 3-(2-hydroxypropyl)cytosine (3-HP-cytosine) is formed, which can deaminate to 3-(2-hydroxypropyl)uracil. oup.comnih.govoup.com

In vitro studies show that the total level of adenine adducts is about 3.5% and cytosine/uracil adducts is 1.7% of the 7-HPG levels. nih.govoup.com In vivo, in rats exposed to propylene oxide, 1-HP-adenine was detected in various tissues, while N6-HP-adenine was primarily found in the nasal cavities. oup.comnih.gov The level of 1-HP-adenine in the respiratory nasal epithelium of exposed rats was about 2% of the 7-HPG level. oup.comnih.gov Due to its greater chemical stability compared to 7-HPG, 1-HP-adenine has been suggested as a potential alternative biomarker for monitoring propylene oxide exposure. oup.comiarc.froup.com

O6-(2-Hydroxypropyl)guanine Formation and Stability

Tissue-Specific Adduct Accumulation and Distribution Patterns in Model Systems

Studies in animal models, particularly rats, have demonstrated a distinct tissue-specific pattern of 7-HPG accumulation following exposure to propylene oxide. nih.govoup.com This differential distribution is critical for understanding target organ toxicity.

Following inhalation exposure in F344 rats, the highest concentration of 7-HPG is consistently found in the nasal respiratory epithelium (NRE), the primary site of tumor induction in rodents. nih.govoup.comoup.com The levels of 7-HPG in the NRE are significantly higher than in other organs like the lung and liver. nih.govoup.com

For example, after 3 days of exposure, the amount of 7-HPG in the NRE was approximately 7 times higher than in the lung and 17 times higher than in the liver. nih.gov After 20 days of exposure, these ratios were 6 and 13, respectively. nih.gov Similarly, another study found that after 4 weeks of exposure, 7-HPG levels in the nasal respiratory tissue were about 9 times higher than in the lung and 22 times higher than in the liver. oup.com This demonstrates a much greater extent of DNA alkylation in the target tissue for carcinogenesis compared to non-target tissues. nih.gov

Table 1: Relative Accumulation of 7-(2-Hydroxypropyl)guanine in Rat Tissues After Propylene Oxide Inhalation

| Tissue | Relative Adduct Level (Nasal Epithelium = 1) - 3 Day Exposure nih.gov | Relative Adduct Level (Nasal Epithelium = 1) - 20 Day Exposure nih.gov |

|---|---|---|

| Nasal Respiratory Epithelium | 1.00 | 1.00 |

| Lung | 0.14 | 0.17 |

| Liver | 0.06 | 0.08 |

Table 2: Formation of Minor Adducts Relative to 7-(2-Hydroxypropyl)guanine In Vitro

| Adduct Type | Relative Formation Level (%) oup.comnih.gov |

| Adenine Adducts (1-HP-adenine + N6-HP-adenine) | 3.5 |

| Cytosine/Uracil Adducts (3-HP-cytosine + 3-HP-uracil) | 1.7 |

Adduct Levels in Lymphocytes and Other Systemic Organs

Following exposure to propylene oxide, the precursor to 7-(2-Hydroxypropyl)guanine (7-HPG), studies in male Fischer 344 rats have quantified the distribution of this DNA adduct across various systemic organs. Research indicates a notable disparity in adduct levels between different tissues.

In one study, after 20 days of inhalation exposure to 500 ppm of propylene oxide, the concentration of 7-HPG was measured in several organs. The highest levels were found in the respiratory and olfactory nasal epithelium. nih.gov Systemically, the adduct levels were as follows: lymphocytes contained 9.92 adducts per 10^6 nucleotides, the spleen had 9.26, the liver showed 4.64, and the testis had the lowest concentration at 2.95. nih.gov Another study using gas chromatography-high resolution mass spectrometry (GC-HRMS) after a 4-week exposure to 500 ppm propylene oxide reported 7-HPG levels of 39.6 pmol/µmol guanine in pooled lymphocyte DNA. oup.com This study also found levels of 43.0 pmol/µmol guanine in the spleen, 27.5 in the liver, and 14.2 in the testis. oup.com

The accumulation of 7-HPG in the liver, lymphocytes, and spleen was found to be similar, suggesting a uniform distribution of propylene oxide among these systemic organs. oup.com However, the adduct levels in the testis were approximately half of those found in other systemic tissues. oup.comscispace.com The concentration of 7-HPG in the lung was about three times greater than in the liver, which is attributed to both direct and systemic exposure of the lung tissue during inhalation. oup.com

Research has also detected other minor DNA adducts formed from propylene oxide exposure. For instance, 1-(2-Hydroxypropyl)adenine (1-HP-adenine) was found in all analyzed tissues, including lymphocytes, with levels being considerably lower than in the nasal epithelium. nih.gov Specifically, the level of 1-HP-adenine in lymphocytes was about 9% of that found in the respiratory nasal epithelium. nih.gov

Interactive Data Table: 7-HPG Adduct Levels in Systemic Organs of Fischer 344 Rats

| Organ | Adduct Level (adducts per 10^6 nucleotides) nih.gov | Adduct Level (pmol/µmol guanine) oup.com |

| Lymphocytes | 9.92 | 39.6 |

| Spleen | 9.26 | 43.0 |

| Liver | 4.64 | 27.5 |

| Testis | 2.95 | 14.2 |

| Lung | 16.3 | 69.8 |

| Respiratory Nasal Epithelium | 98.1 | 606.2 |

| Olfactory Nasal Epithelium | 58.5 | 297.5 |

Factors Influencing In Vivo Adduct Formation and Persistence

Several factors influence the formation and persistence of 7-HPG adducts in vivo, including the route and duration of exposure, metabolic activation, and the chemical stability and repair of the adducts themselves.

The concentration of propylene oxide and the duration of exposure directly impact the level of 7-HPG adducts. Studies have shown a dose-dependent increase in 7-HPG accumulation in various tissues. oup.comnih.gov For instance, in rats exposed to propylene oxide via inhalation, a linear increase in 7-HPG adducts was observed in the nasal respiratory epithelium, lung, and liver after 3 days of exposure. oup.comnih.gov After 20 days, this linear response continued in the nasal epithelium and lung, but a slightly sublinear response was noted in the liver. oup.comnih.gov The formation of N7-HPG in rat liver appears to saturate at high exposure levels of propylene, the precursor to propylene oxide. nih.gov

The tissue type significantly affects adduct concentration. Following inhalation exposure, the highest levels of 7-HPG are consistently found in the nasal respiratory epithelium, the primary site of contact. nih.govoup.comnih.gov Systemic organs like the liver, spleen, and lymphocytes show lower, yet significant, levels of adducts. nih.govoup.com The difference in adduct levels between tissues is substantial, with the nasal respiratory epithelium having approximately six to seven times higher concentrations than the lung and 13 to 17 times higher than the liver after prolonged exposure. oup.comnih.gov

The persistence of 7-HPG adducts is largely determined by their chemical stability and the rate of DNA repair. 7-alkylguanines, like 7-HPG, can be lost from DNA through spontaneous depurination, which involves the cleavage of the N-glycosidic bond. nih.gov The half-life for this spontaneous depurination of 7-HPG is approximately 120 hours. nih.gov Studies have shown that 3 days after cessation of exposure, 7-HPG levels in various tissues decreased by about one-quarter, which aligns with the rate of spontaneous depurination. nih.gov This suggests that the enzymatic repair of 7-HPG is not highly efficient in rats. nih.gov A comparable rate of disappearance of 7-HPG was observed across all tissues studied. oup.com

In contrast, other adducts formed by propylene oxide exhibit different persistence patterns. For example, 1-HP-adenine shows very slow or no repair, with levels remaining practically unchanged 3 days after exposure ends. nih.gov Conversely, evidence suggests that other adducts, such as 3-(2-hydroxypropyl)cytosine, may be actively repaired by enzymatic mechanisms. nih.gov The stability of N7-guanine adducts is influenced by the size of the alkyl group, with larger groups generally promoting depurination. nih.gov

Interactive Data Table: Factors Influencing 7-HPG Adducts

| Factor | Influence on Adduct Formation and Persistence |

| Exposure Concentration | Dose-dependent increase in adduct levels. oup.comnih.gov |

| Exposure Duration | Time-dependent accumulation of adducts, with a steady state potentially reached with continuous exposure. nih.gov |

| Tissue Type | Highest adduct levels in the primary contact site (nasal epithelium), with lower levels in systemic organs. nih.govoup.comnih.gov |

| Metabolic Activation | Propylene is metabolized to propylene oxide, which then forms the 7-HPG adduct. nih.gov |

| Chemical Stability | 7-HPG is chemically unstable and can be lost via spontaneous depurination with a half-life of about 120 hours. nih.govnih.gov |

| DNA Repair | Evidence suggests a low efficiency of enzymatic repair for 7-HPG in rats. nih.gov |

Cellular Processing and Biological Consequences of 7 2 Hydroxypropyl Guanine Adducts

Dynamics of Adduct Persistence and Removal Mechanisms

The persistence of 7-(2-Hydroxypropyl)guanine (B123812) (7-HPG) in DNA is determined by the rates of its formation and removal. Removal can occur through two primary mechanisms: spontaneous chemical depurination and enzymatic repair.

Spontaneous Depurination of 7-(2-Hydroxypropyl)guanine and Its Kinetic Analysis

The chemical stability of the N-glycosidic bond is weakened by the alkylation of guanine (B1146940) at the N7 position, making the adduct susceptible to spontaneous hydrolysis, a process known as depurination. researchgate.netnih.gov This process releases the modified base, leaving behind an apurinic/apyrimidinic (AP) site in the DNA backbone. researchgate.net

Kinetic analyses have been performed to determine the rate of this spontaneous loss. In vitro studies have estimated the half-life of 7-HPG to be approximately 5 days at 37°C and a pH of 7.4. oup.com In vivo studies in rats have shown a similar half-life of 5 to 7 days for 7-HPG in various tissues. oup.comoup.com This consistency between in vitro and in vivo data suggests that spontaneous depurination is a major pathway for the removal of 7-HPG from DNA, particularly at high concentrations of the adduct. oup.comoup.comoup.com The rate of depurination can be influenced by the size of the alkyl group, with larger groups generally promoting a faster rate of loss. nih.gov

Table 1: Kinetic Data for 7-(2-Hydroxypropyl)guanine Depurination

| Condition | Half-Life (t½) | Reference |

|---|---|---|

| In vitro (37°C, pH 7.4) | 5 days | oup.com |

| In vivo (rat tissues) | 5-7 days | oup.comoup.com |

Enzymatic Repair Pathways and Their Efficacy Towards 7-(2-Hydroxypropyl)guanine and Related Adducts

While spontaneous depurination is a significant removal pathway, cells also possess enzymatic DNA repair systems to actively remove adducts like 7-HPG. The primary pathway for the repair of such small, non-helix-distorting base lesions is the Base Excision Repair (BER) system. wikipedia.org

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an AP site. wikipedia.org This AP site is then further processed by other enzymes in the BER pathway. For N7-alkylguanine adducts, the key enzyme is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine glycosylase (AAG). mdpi.comneb.com MPG recognizes and removes a variety of alkylated purines. mdpi.comneb.com However, studies suggest that enzymatic repair of 7-HPG by BER may be less significant than spontaneous depurination, especially under conditions of high adduct formation. oup.comoup.com The overexpression of MPG can lead to increased sensitivity to alkylating agents by rapidly removing non-toxic 7-methylguanine (B141273) adducts, which can result in an overproduction of toxic repair intermediates. nih.gov

Nucleotide Excision Repair (NER) is another major DNA repair pathway, but it primarily deals with bulky, helix-distorting lesions, such as those induced by UV radiation. wikipedia.org Small, non-helix-distorting adducts like 7-HPG are generally not considered to be primary substrates for the NER pathway. wikipedia.org However, some studies in Drosophila have suggested a potential role for NER in the repair of damage caused by agents that form hydroxyalkylguanine adducts, where the absence of NER components led to increased mutation rates. nih.gov

As mentioned, Methylpurine DNA Glycosylase (MPG), also known as AAG, is the principal DNA glycosylase responsible for excising N7-alkylguanine adducts from DNA as the first step in the BER pathway. oup.commdpi.com This enzyme recognizes and hydrolyzes the N-glycosidic bond of the damaged purine (B94841), releasing it from the DNA backbone. neb.com While MPG is active on N7-methylguanine, its efficiency on the bulkier 7-HPG adduct may be a contributing factor to the observation that spontaneous depurination plays a more dominant role in its removal. oup.comoup.com

Nucleotide Excision Repair (NER) Considerations

Formation of Apurinic/Apyrimidinic Sites as a Consequence of Adduct Loss

A critical consequence of both spontaneous depurination and the enzymatic action of DNA glycosylases on 7-HPG is the formation of an apurinic/apyrimidinic (AP) site. researchgate.netwikipedia.org An AP site is a location in the DNA that lacks a purine or pyrimidine (B1678525) base. wikipedia.org It is estimated that thousands of apurinic sites can be generated in a single cell per day through spontaneous depurination alone. wikipedia.org

These AP sites are themselves a form of DNA damage. If left unrepaired, they can stall DNA replication and are mutagenic, as DNA polymerases may insert an incorrect base opposite the lesion. wikipedia.org Despite the significant formation of 7-HPG adducts and their subsequent loss, studies have shown that there is not a corresponding increase in the steady-state levels of AP sites in tissues. oup.comoup.comoup.com This suggests that the repair of AP sites is highly efficient. oup.com The BER pathway continues after the initial creation of the AP site, with an AP endonuclease cleaving the phosphodiester backbone, followed by DNA synthesis and ligation to restore the correct DNA sequence. wikipedia.org

Contribution of Abasic Sites to Genomic Instability

The formation of 7-(2-Hydroxypropyl)guanine (7-HPG) introduces a chemical modification at the N7 position of guanine, creating an unstable lesion in the DNA. nih.govresearchgate.net This instability primarily results from the addition of a positive charge to the guanine ring system, which weakens the glycosidic bond connecting the base to the deoxyribose sugar. nih.gov Consequently, 7-HPG is susceptible to spontaneous depurination, a process where the adducted guanine base is cleaved from the DNA backbone, leaving behind an apurinic/apyrimidinic (AP) or abasic site. researchgate.netnih.govnih.gov

These AP sites are one of the most common types of DNA lesions and are a significant source of genomic instability. nih.gov If left unrepaired, they can disrupt fundamental processes like transcription and replication. nih.govmdpi.com While cells possess robust repair mechanisms, such as base excision repair (BER), to handle AP sites, an overwhelming number of such lesions can saturate these pathways, leading to the persistence of DNA damage. nih.govoup.com

However, studies involving rat exposure to propylene (B89431) oxide (PO), a precursor to 7-HPG, have shown that even with a significant accumulation of 7-HPG adducts, there was not a corresponding increase in the number of AP sites in target tissues like the nasal respiratory epithelium. oup.com This suggests that the repair of AP sites is highly efficient in these tissues. oup.com Therefore, while the formation of 7-HPG has the potential to generate mutagenic AP sites, the cellular response and repair capacity are critical determinants of its ultimate impact on genomic stability. oup.comresearchgate.net

Mutagenic Potential and DNA Replication Fidelity Impact

The mutagenic potential of 7-HPG is largely indirect and is linked to the cellular processing of the adduct. researchgate.netnih.gov While the 7-HPG adduct itself is not considered to be a pro-mutagenic lesion in that it does not directly mispair during DNA replication, its degradation into an abasic site creates a non-instructional template for DNA polymerases. researchgate.netnih.govscispace.com Propylene oxide, the agent that forms 7-HPG, is generally considered to be a weak mutagen. researchgate.net

Mechanisms Leading to G→T Transversions

The primary mutagenic outcome associated with 7-HPG is the induction of G→T transversion mutations. researchgate.netnih.gov This specific type of mutation arises from the processing of the abasic site formed after the spontaneous depurination of the 7-HPG adduct. researchgate.netnih.gov When the DNA replication machinery encounters a template strand containing an abasic site, it lacks the specific base-pairing information to insert the correct nucleotide (cytosine) into the new strand.

Many DNA polymerases tend to preferentially insert an adenine (B156593) opposite an abasic site, a phenomenon sometimes referred to as the "A-rule". Following the insertion of adenine opposite the AP site, the subsequent round of DNA replication will use this new strand as a template, resulting in the incorporation of a thymine (B56734) in the complementary strand. This two-step process solidifies the mutation, permanently changing the original G:C base pair to a T:A base pair, which manifests as a G→T transversion. nih.govwikipedia.org

Misincorporation Events During DNA Synthesis

Misincorporation events during DNA synthesis are the direct consequence of the replication machinery encountering unrepaired DNA lesions like abasic sites. embopress.org The presence of an AP site represents a significant hurdle for replicative DNA polymerases. embopress.org The absence of a templating base can cause the polymerase to stall or to insert a nucleotide, often incorrectly. embopress.org

This process of translesion synthesis (TLS) is a form of DNA damage tolerance that allows replication to proceed past lesions, but it often comes at the cost of fidelity. The insertion of an incorrect base, such as the preferential incorporation of adenine at an AP site, is a classic example of a misincorporation event. embopress.org These events are a primary source of point mutations, and the specific type of mutation is determined by the identity of the misincorporated base and the nature of the DNA lesion. wikipedia.org

Carcinogenesis Research in Relation to 7-(2-Hydroxypropyl)guanine Levels

Research into the role of 7-HPG in carcinogenesis has often utilized it as a biomarker for the molecular dose of exposure to alkylating agents like propylene oxide. nih.govresearchgate.netnih.gov Studies have consistently demonstrated a direct relationship between exposure levels and the quantity of 7-HPG adducts formed in the DNA of various tissues. nih.govoup.com

Correlation Between Adduct Accumulation and Tumorigenesis in Animal Models

In animal models, particularly F344 rats exposed to propylene oxide via inhalation, a strong correlation has been observed between the site of tumor formation and the tissue with the highest concentration of 7-HPG adducts. nih.govnih.govoup.com The nasal cavity, and specifically the nasal respiratory epithelium, is the primary target for tumor induction in rats following chronic inhalation of high concentrations of propylene oxide. nih.govtandfonline.com Correspondingly, this tissue exhibits the highest levels of 7-HPG accumulation compared to other organs like the lung, liver, spleen, or testis. nih.govoup.comoup.com

Studies have quantified these differences extensively. For instance, after a 20-day exposure to 500 ppm of propylene oxide, the level of 7-HPG in the respiratory nasal epithelium of rats was found to be significantly higher than in other tissues. nih.gov This localization of DNA damage provides a strong correlative link between the presence of the adduct and the site of carcinogenic activity. nih.govnih.gov

Interactive Table: 7-HPG Adduct Levels in Tissues of Male F344 Rats

The following table displays the concentration of 7-(2-Hydroxypropyl)guanine adducts in various tissues of male F344 rats after exposure to 500 ppm propylene oxide for 4 weeks. Data is sourced from studies using 32P-postlabelling and GC-HRMS analysis. nih.govoup.com

| Tissue | Adducts per 10⁶ Nucleotides nih.gov | pmol/μmol Guanine oup.com |

| Nasal Respiratory Epithelium | 98.1 | 606.2 |

| Nasal Olfactory Epithelium | 58.5 | 297.5 |

| Lung | 16.3 | 69.8 |

| Lymphocytes | 9.92 | 39.6 |

| Spleen | 9.26 | 43.0 |

| Liver | 4.64 | 27.5 |

| Testis | 2.95 | 14.2 |

Interactive Table: Dose-Response of 7-HPG Adducts in Rat Tissues (20-Day Exposure)

This table shows the levels of 7-HPG (pmol/mg DNA) in the nasal respiratory epithelium (NRE), lung, and liver of F344 rats after a 20-day inhalation exposure to varying concentrations of propylene oxide. oup.com

| Exposure (ppm) | NRE (pmol/mg DNA) | Lung (pmol/mg DNA) | Liver (pmol/mg DNA) |

| 5 | 0.9 | 0.1 | 0.1 |

| 25 | 4.2 | 0.7 | 0.3 |

| 50 | 8.8 | 1.4 | 0.6 |

| 300 | 53.5 | 8.9 | 4.0 |

| 500 | 92.9 | 15.1 | 7.0 |

Mechanistic Hypotheses Linking 7-(2-Hydroxypropyl)guanine Formation to Carcinogenic Processes

Despite the strong correlation between 7-HPG levels and tumor location, the mechanistic link is not straightforward. oup.comnih.gov A key observation is that while the formation of 7-HPG adducts shows a linear, dose-dependent response even at low exposure concentrations, tumor induction is a high-dose phenomenon with a clear threshold. oup.comnih.gov Tumors are typically observed only at exposure concentrations of 300 ppm and higher, levels which also induce significant cytotoxicity and increased cell proliferation. oup.comnih.govtandfonline.com

This discrepancy has led to the hypothesis that the accumulation of 7-HPG adducts, while a reliable biomarker of exposure, is not sufficient on its own to induce cancer. oup.comnih.gov The prevailing mechanistic hypothesis suggests that carcinogenesis from agents like propylene oxide is a multi-step process where DNA damage (like 7-HPG formation) is one component, but a second critical factor is sustained cell proliferation. oup.comnih.gov High concentrations of the chemical cause tissue damage and inflammation, triggering a regenerative response of increased cell division. oup.com This enhanced cell proliferation can "fix" the mutations that arise from DNA adducts (like those caused by AP sites) into the cell population before they can be repaired, thereby increasing the probability of transforming a normal cell into a cancerous one. oup.comnih.gov Therefore, the carcinogenic process is likely driven by a combination of the genotoxicity initiated by adduct formation and the non-genotoxic effects of cytotoxicity and cell proliferation that occur only at high exposure levels. nih.govtandfonline.com

Research Methodologies for the Analysis of 7 2 Hydroxypropyl Guanine

Chemical Synthesis of 7-(2-Hydroxypropyl)guanine (B123812) for Research Standards

The availability of pure, well-characterized chemical standards is a prerequisite for the accurate quantification of 7-(2-hydroxypropyl)guanine in biological matrices. These standards are essential for method validation, calibration, and quality control in analytical studies. The synthesis of 7-HPG for use as a research standard typically involves the direct alkylation of guanine (B1146940) or its derivatives.

A common synthetic strategy involves the reaction of a guanine derivative with an appropriate alkylating agent. For instance, 9-substituted acyclic purine (B94841) nucleoside analogs, including 9-(2-hydroxypropyl)guanine, have been prepared by alkylating the purine base with propylene (B89431) carbonate in the presence of a base catalyst such as sodium hydroxide (B78521) (NaOH). regulations.gov This reaction specifically targets the N9 position of the purine ring. For creating the N7-substituted isomer, reaction conditions can be optimized, or guanosine (B1672433) can be used as the starting material, where the presence of the ribose sugar directs alkylation towards the N7 position.

Another established method for synthesizing N7-alkylguanine adducts is the reaction of 2'-deoxyguanosine (B1662781) with the corresponding epoxide. researchgate.net In the case of 7-HPG, this would involve reacting 2'-deoxyguanosine with propylene oxide. The resulting N7-(2-hydroxypropyl)-2'-deoxyguanosine adduct is unstable and can readily undergo depurination under neutral thermal conditions to release the 7-HPG base. researchgate.net Following the reaction, the product must be purified, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). regulations.govresearchgate.net

| Starting Material | Reagent | Key Condition | Product | Reference |

| Guanine Derivative | Propylene Carbonate | Base catalyst (e.g., NaOH) | 9-(2-hydroxypropyl)guanine | regulations.gov |

| 2'-deoxyguanosine | Propylene Oxide | Neutral pH, 37°C | N7-(2-hydroxypropyl)-2'-deoxyguanosine | researchgate.net |

| N7-(2-hydroxypropyl)-2'-deoxyguanosine | Heat (Depurination) | Neutral pH | 7-(2-Hydroxypropyl)guanine | researchgate.net |

Quantitative Analytical Techniques in Molecular Dosimetry

Molecular dosimetry aims to quantify the dose of a chemical that interacts with critical cellular macromolecules, such as DNA. For 7-(2-hydroxypropyl)guanine, which is the major DNA adduct formed from exposure to propylene oxide, several highly sensitive quantitative techniques are employed. nih.govnih.gov These methods allow researchers to measure adduct levels in various tissues and relate them to exposure levels, metabolic activation, and potential biological effects. nih.gov The choice of technique often depends on the required sensitivity, the amount of biological material available, and the specific research question.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is a powerful and highly specific technique for the quantification of 7-HPG. This method offers excellent sensitivity, with detection limits in the femtomole range, making it suitable for analyzing the low adduct levels found in animal and human tissues after environmental or occupational exposure. oup.comoup.com

The protocol for 7-HPG analysis by GC-HRMS typically involves several key steps:

DNA Isolation and Hydrolysis: DNA is first extracted from the biological sample. The 7-HPG adduct is then cleaved from the DNA backbone. This is achieved through neutral thermal hydrolysis, which involves heating the DNA sample in water (e.g., at 100°C for 20 minutes) to break the glycosidic bond and release the adducted base. oup.comoup.com

Derivatization: The released 7-HPG undergoes a chemical derivatization process to make it volatile and suitable for gas chromatography. This crucial step is detailed further in the following section. oup.comoup.com

GC Separation: The derivatized sample is injected into a gas chromatograph. A capillary column, such as a DB-5 fused silica (B1680970) column, is used to separate the analyte from other components in the mixture based on its boiling point and interaction with the column's stationary phase. oup.com

HRMS Detection: The separated analyte then enters a high-resolution mass spectrometer. The instrument is operated in a specific mode, such as electron capture negative ion chemical ionization, to achieve high sensitivity. Selected Ion Monitoring (SIM) is used to detect specific ions corresponding to the derivatized 7-HPG and its isotope-labeled internal standard, ensuring high specificity and accurate quantification. oup.com A mass resolving power of 10,000 is typically used to distinguish the analyte from potential interferences. oup.com

| Parameter | Description | Reference |

| Instrumentation | HP 5890 GC interfaced to a VG70-250 SEQ hybrid mass spectrometer | oup.com |

| Ionization Mode | Electron Capture Negative Ion Chemical Ionization | oup.com |

| Mass Resolution | 10,000 | oup.com |

| GC Column | DB-5 fused silica capillary column (15 m x 0.32 mm) | oup.com |

| Hydrolysis | Neutral thermal hydrolysis (100°C, 20 min) | oup.comoup.com |

| Detection | Selected Ion Monitoring (SIM) of specific m/z values | oup.com |

| Detection Limit | 50 fmol per sample | oup.comoup.com |

Derivatization is a critical sample preparation step in the GC-MS analysis of polar, non-volatile compounds like 7-HPG. The process modifies the chemical structure of the analyte to increase its thermal stability and volatility, and to introduce electrophoric groups that enhance detection sensitivity, particularly in electron capture negative ionization mode.

For 7-HPG, a multi-step derivatization strategy is employed. The analysis method involves an initial conversion of 7-HPG to the more stable N7-(2-hydroxypropyl)xanthine. oup.comoup.com This is followed by a reaction with an electrophoric derivatizing agent. The most commonly used reagent for this purpose is pentafluorobenzyl bromide (PFBBr). oup.comoup.com This agent reacts with acidic N-H groups and hydroxyl groups on the molecule. In the established protocol, 7-HPG is derivatized twice with PFBBr. oup.comoup.com This creates a pentafluorobenzylated derivative that is highly volatile and produces a strong signal in the mass spectrometer's electron capture negative ion mode, thereby enabling the high sensitivity required for molecular dosimetry studies.

To ensure the highest accuracy and precision in quantitative mass spectrometry, an internal standard is used to correct for any loss of analyte during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled analog of the analyte itself. For 7-HPG analysis, 7-(2-hydroxypropyl)[¹³C₄]guanine (7-HP[¹³C₄]G) or deuterium-labeled versions like 7-[2-Hydroxy(propyl-d6)]guanine are commonly used. oup.comoup.commedchemexpress.com

This internal standard is chemically identical to the target analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C or ²H). medchemexpress.com A known amount of the standard is added to the sample at the very beginning of the procedure, prior to DNA hydrolysis. oup.comoup.com It then undergoes all the same preparation steps—hydrolysis, derivatization, and injection—as the endogenous 7-HPG.

During GC-HRMS analysis, the mass spectrometer is set to monitor the specific molecular ions for both the derivatized analyte and the derivatized internal standard (e.g., m/z 569.0671 for 7-HPG and m/z 573.0806 for 7-HP[¹³C₄]G). oup.com By calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve, the exact amount of 7-HPG in the original sample can be determined with high accuracy, compensating for any variability in the analytical process. oup.comoup.com

The ³²P-postlabeling assay is another extremely sensitive method for detecting DNA adducts, capable of detecting as few as one adduct in 10⁸ to 10⁹ normal nucleotides. nih.gov This technique has been successfully applied to the quantitative analysis of 7-HPG in tissues of animals exposed to propylene oxide. nih.gov

The general procedure involves:

DNA Digestion: The DNA is enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The adducted nucleotides are separated from the vast excess of normal nucleotides. This enrichment step is crucial for the sensitivity of the assay. nih.gov

³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and high-activity [γ-³²P]ATP. oup.com

Chromatographic Separation: The ³²P-labeled adducts are separated using chromatographic techniques, such as HPLC, and quantified by measuring their radioactivity with an on-line radioisotope detector. nih.govoup.com

This method does not require a specific adduct standard for detection, making it useful for screening for unknown adducts. However, for quantification of a specific adduct like 7-HPG, a standard is needed to determine recovery and labeling efficiency. nih.gov The ³²P-postlabeling assay has been shown to provide quantitative data for 7-HPG levels in various tissues that are comparable to those obtained by GC-HRMS. oup.com

| Tissue | 7-HPG Adducts per 10⁶ Nucleotides (³²P-Postlabeling) | Reference |

| Respiratory Nasal Epithelium | 98.1 | nih.gov |

| Olfactory Nasal Epithelium | 58.5 | nih.gov |

| Lung | 16.3 | nih.gov |

| Lymphocytes | 9.92 | nih.gov |

| Spleen | 9.26 | nih.gov |

| Liver | 4.64 | nih.gov |

| Testis | 2.95 | nih.gov |

| Data from male Fisher 344 rats exposed to 500 ppm of propylene oxide for 20 days. |

A critical step in the ³²P-postlabeling assay is the enrichment of the adducted nucleotides from the normal, unmodified nucleotides. Given that adducts are often present at levels many orders of magnitude lower than normal nucleotides, this separation is essential to avoid saturation of the labeling reaction by the normal nucleotides and to achieve high sensitivity.

Anion exchange chromatography is a widely used technique for this purpose. nih.govoup.com In this method, the digested DNA sample, containing a mixture of normal and adducted deoxynucleoside 3'-monophosphates, is passed through an anion exchange column or cartridge. nih.gov These materials contain a positively charged stationary phase that binds the negatively charged phosphate (B84403) groups of the nucleotides. bio-rad.com

Due to the structural differences conferred by the bulky, relatively lipophilic 7-HPG adduct, the adducted nucleotides often exhibit different chromatographic behavior compared to the four canonical deoxynucleoside 3'-monophosphates. By carefully selecting the elution buffers and their ionic strength, it is possible to selectively wash away the normal nucleotides while retaining the adducted ones on the column. The enriched adduct fraction is then eluted and carried forward for the ³²P-labeling step. oup.com This enrichment strategy significantly enhances the sensitivity and reliability of the ³²P-postlabeling assay for 7-HPG. nih.gov

Derivatization Strategies for Enhanced Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of 7-HPG in biological samples. nih.govnih.govmeasurlabs.com This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. measurlabs.com In a typical workflow, DNA is first extracted from tissues or cells and subjected to neutral thermal hydrolysis to release the 7-HPG adducts. nih.govoup.com These released adducts can then be concentrated and purified using solid-phase extraction. nih.gov

The purified sample is injected into the LC system, where 7-HPG is separated from other molecules. europeanpharmaceuticalreview.com Following separation, the compound enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). nih.govnih.govnih.gov The mass spectrometer is then used to detect and quantify the specific mass-to-charge ratio of 7-HPG. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. nih.govnih.goveuropeanpharmaceuticalreview.com This involves selecting the protonated 7-HPG ion, fragmenting it, and then monitoring a specific fragment ion. nih.gov This selected reaction monitoring (SRM) approach significantly reduces background noise and improves the accuracy of quantification. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as [¹⁵N₅]-7-HPG, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Comparative Analysis of Different Detection Methods

While LC-MS is a powerful tool, other methods have also been utilized for the detection of 7-HPG, each with its own advantages and limitations. A comparative analysis highlights the strengths of each approach.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): This method has been extensively used for the analysis of 7-HPG. oup.comoup.comnih.gov It involves derivatization of the adduct to make it volatile before analysis. oup.comoup.com GC-HRMS offers high sensitivity and specificity. oup.comoup.com Studies comparing GC-HRMS with other methods have shown it to provide comparable results to radiochromatography. oup.com

³²P-Postlabeling: This highly sensitive technique involves radioactively labeling the DNA adducts, which are then separated and quantified. oup.comresearchgate.nettandfonline.com It has been successfully applied to detect various propylene oxide-DNA adducts, including 7-HPG. oup.comresearchgate.net

HPLC with UV Detection: High-performance liquid chromatography with ultraviolet (UV) detection is another method used for 7-HPG analysis. oup.com However, its specificity is lower compared to mass spectrometry-based methods, which can lead to higher measured concentrations due to co-eluting interfering substances. oup.com

A study directly comparing GC-HRMS, radiochromatography, and HPLC-UV for the analysis of 7-HPG in DNA modified in vitro with [¹⁴C]propylene oxide found that GC-HRMS and radiochromatography yielded similar results. oup.com In contrast, HPLC-UV gave a higher concentration, likely due to its lower specificity. oup.com

Experimental Models for In Vitro and In Vivo Adduct Studies

To investigate the formation and biological consequences of 7-HPG, researchers utilize a range of experimental models, from simple in vitro systems to complex in vivo rodent and genetic models. nih.govnih.govoup.comresearchgate.netoup.comresearchgate.nettandfonline.comgrantome.comscispace.comepa.govregulations.govnih.goviarc.frbiorxiv.org

Mammalian Rodent Models (e.g., F344 Rats, Syrian Hamsters) and Exposure Regimens

Fischer 344 (F344) rats are a frequently used rodent model for studying the effects of propylene oxide exposure. oup.comnih.govepa.govoup.com In these studies, rats are typically exposed to varying concentrations of propylene oxide via inhalation for different durations. oup.comnih.govoup.com For instance, male F344 rats have been exposed to propylene oxide concentrations ranging from 5 to 500 parts per million (ppm) for 3 or 20 days. nih.gov Following exposure, tissues such as the nasal respiratory epithelium, lung, and liver are collected for DNA adduct analysis. oup.comnih.gov

Research has consistently shown a dose-dependent increase in 7-HPG adducts in various tissues of F344 rats exposed to propylene oxide. nih.gov The highest concentrations of 7-HPG are typically found in the nasal respiratory epithelium, the primary site of contact, followed by the lung and then the liver. nih.gov

Syrian hamsters have also been used in inhalation studies to assess the formation of hemoglobin adducts from propylene oxide exposure, providing another metric for internal dose. oecd.orginchem.org

Table 1: 7-HPG Adduct Levels in Tissues of Male F344 Rats Exposed to Propylene Oxide

| Tissue | Exposure Concentration (ppm) | Exposure Duration | 7-HPG Level (pmol/µmol guanine) |

| Nasal Respiratory Epithelium | 500 | 4 weeks | 606.2 ± 53.0 oup.com |

| Nasal Olfactory Tissue | 500 | 4 weeks | 297.5 ± 56.5 oup.com |

| Lung | 500 | 4 weeks | 69.8 ± 3.8 oup.com |

| Spleen | 500 | 4 weeks | 43.0 ± 3.8 oup.com |

| Liver | 500 | 4 weeks | 27.5 ± 2.4 oup.com |

| Testis | 500 | 4 weeks | 14.2 ± 0.7 oup.com |

In Vitro DNA Alkylation Assays (e.g., Calf Thymus DNA)

In vitro DNA alkylation assays using purified DNA, such as calf thymus DNA, provide a simplified system to study the direct reaction of propylene oxide with DNA. nih.govoup.comresearchgate.net In these experiments, calf thymus DNA is incubated with propylene oxide under controlled conditions (e.g., pH 7.0-7.5, 37°C). researchgate.net The resulting DNA is then analyzed for the presence and quantity of various adducts, including 7-HPG.

These assays have demonstrated that propylene oxide directly alkylates DNA, with 7-HPG being the major adduct formed. oup.comresearchgate.net One study found that the reaction of propylene oxide with calf thymus DNA yielded 133 nmol of 7-HPG per mg of DNA. researchgate.net This in vitro system allows for the detailed characterization of adduct formation without the complexities of metabolic processes that occur in vivo.

Table 2: Propylene Oxide Adducts Formed in Calf Thymus DNA In Vitro

| Adduct | Amount (nmol/mg DNA) |

| 7-(2-Hydroxypropyl)guanine (7-HPG) | 133 researchgate.net |

| 3-(2-Hydroxypropyl)adenine | 14 researchgate.net |

| 3-(2-Hydroxypropyl)uracil | 13 researchgate.net |

| N⁶-(2-Hydroxypropyl)deoxyadenosine | 1 researchgate.net |

Genetic Models (e.g., Drosophila) for Mutagenicity Studies

The fruit fly, Drosophila melanogaster, serves as a valuable genetic model for investigating the mutagenic potential of substances like propylene oxide. researchgate.netresearchgate.net Studies in Drosophila have examined the relationship between the formation of 7-HPG and the induction of mutations. researchgate.net Male Drosophila are exposed to propylene oxide, and the levels of 7-HPG are measured. researchgate.net These are then correlated with the frequency of mutations, such as recessive lethals on the X-chromosome. researchgate.netresearchgate.net

Research using this model has shown a linear increase in 7-HPG levels with increasing propylene oxide exposure. researchgate.net However, the relationship between adduct levels and mutation frequency is not always linear, suggesting that 7-HPG itself may not be the primary mutagenic lesion or that DNA repair mechanisms play a significant role. researchgate.netresearchgate.net

Investigative Applications and Future Research Directions

7-(2-Hydroxypropyl)guanine (B123812) as a Biomarker in Exposure Assessment

The DNA adduct 7-(2-hydroxypropyl)guanine (7-HPG) has emerged as a critical biomarker for assessing exposure to propylene (B89431) oxide (PO), a widely used industrial chemical. scispace.comresearchgate.net Its utility stems from the direct reaction of PO with the N7 position of guanine (B1146940) in DNA, the most reactive nucleophilic site. nih.govportlandpress.com This covalent modification serves as a molecular fingerprint of exposure, providing a more integrated and biologically relevant measure than external monitoring alone. epa.govresearchgate.net

Utility in Occupational Exposure Research and Environmental Monitoring

In occupational settings, monitoring 7-HPG levels in workers can provide a direct measure of internal exposure to propylene oxide. nih.govinchem.org This is particularly valuable as it reflects the absorbed dose that has reached target tissues, accounting for individual variations in uptake and metabolism. epa.gov For instance, studies in workers exposed to epichlorohydrin, a related compound, demonstrated the utility of a similar N7-guanine adduct, 7-(3-chloro-2-hydroxypropyl)guanine, in distinguishing between exposed, potentially exposed, and control groups. nih.gov This highlights the potential of 7-HPG to serve as a reliable biomarker in biomonitoring studies for propylene oxide. researchgate.net

The application of 7-HPG extends to environmental monitoring, where it can help assess exposure from various sources, including industrial emissions and cigarette smoke. researchgate.netamegroups.org Although challenges exist in detecting the low levels of adducts resulting from environmental exposures, sensitive analytical techniques like ³²P-post-labelling and mass spectrometry have made such measurements feasible. nih.govnih.govnih.gov

Quantitative Relationships Between External Exposure and Internal Adduct Dose

Research has focused on establishing a clear quantitative relationship between the external concentration of propylene oxide and the resulting internal dose, as measured by 7-HPG levels. nih.govoup.com Studies in F344 rats exposed to varying concentrations of PO have demonstrated a dose-dependent increase in 7-HPG adducts in various tissues. nih.govoup.comoup.com

A key finding is the linear relationship between PO exposure concentration and the formation of 7-HPG in tissues like the nasal respiratory epithelium, lung, and liver, particularly after short-term exposures. nih.govoup.com For example, in rats exposed for 3 days, 7-HPG levels in these tissues increased linearly with PO concentrations ranging from 5 to 500 ppm. nih.gov However, some studies have observed a deviation from linearity at higher concentrations (above 300 ppm) after longer exposure periods (4 weeks), particularly in the liver, suggesting saturation of metabolic or repair processes. nih.govoup.com

The tissue distribution of 7-HPG is not uniform. Following inhalation exposure in rats, the highest concentrations of 7-HPG are consistently found in the nasal respiratory epithelium, the primary site of contact and tumor induction. oup.comoup.comser.nl Levels in the lung and liver are significantly lower. oup.comoup.com For instance, after a 20-day exposure, the concentration of 7-HPG in the nasal respiratory epithelium was found to be 6 and 13 times higher than in the lung and liver, respectively. oup.com This differential adduct distribution underscores the importance of tissue-specific dosimetry in risk assessment. nih.gov

Table 1: 7-HPG Adduct Levels in F344 Rats Exposed to Propylene Oxide

Advanced Mechanistic Investigations

While 7-HPG is a valuable biomarker of exposure, ongoing research aims to elucidate its precise role in the biological effects of propylene oxide. nih.govresearchgate.net Understanding the mechanistic link between this specific DNA adduct and downstream events like mutagenesis and carcinogenesis is crucial for accurate risk assessment. researchgate.netoup.com

Elucidating the Precise Role of 7-(2-Hydroxypropyl)guanine in Initiating Biological Effects

The formation of 7-HPG is a key initiating event in the genotoxicity of propylene oxide. researchgate.netnih.gov However, the adduct itself is not considered strongly mutagenic because the N7 position of guanine is not directly involved in Watson-Crick base pairing. nih.govresearchgate.net Instead, its biological significance is thought to arise from its chemical instability, which can lead to spontaneous depurination. nih.govoup.comoup.com This process creates an apurinic (AP) site in the DNA, which, if not repaired, can lead to mutations during DNA replication. nih.govoup.com

Interactions with DNA Replication and Transcription Machinery

The presence of 7-HPG in the DNA template can potentially interfere with the processes of DNA replication and transcription. ontosight.aiacs.org While the N7-alkylation does not directly disrupt base pairing, the altered guanine structure could be recognized differently by DNA and RNA polymerases. ontosight.ai In vitro studies have shown that N7-alkylguanine adducts can reduce the efficiency of DNA replication. For instance, the N7-(2-hydroxypropyl)guanine adduct was found to reduce the transformation efficiency of a plasmid in vivo to about 40%, indicating a blockage of the replication machinery. researchgate.net However, within the limits of the assay, replication across this adduct appeared to be largely error-free. researchgate.net

Further Defining the Balance Between Adduct Formation, Depurination, and Enzymatic Repair

The ultimate biological impact of 7-HPG is determined by a dynamic interplay between its formation, spontaneous chemical loss (depurination), and enzymatic DNA repair. researchgate.netoup.com The rate of 7-HPG formation is directly related to the internal dose of propylene oxide. nih.govoup.com Once formed, the adduct has a finite half-life in the DNA. In vivo studies in rats have estimated the half-life of 7-HPG to be approximately 5 to 7 days. oup.com This in vivo half-life is comparable to its rate of chemical depurination in vitro, which suggests that spontaneous loss is the primary mechanism of removal, rather than active enzymatic repair by DNA glycosylases. oup.comoup.com

While the base excision repair (BER) pathway is generally responsible for removing alkylated bases, the evidence suggests it plays a minor role in the direct removal of 7-HPG. oup.com However, the BER pathway is crucial for repairing the apurinic sites that result from 7-HPG depurination. oup.comoup.com The efficient repair of these AP sites, as observed in experimental models, is a critical factor in mitigating the mutagenic potential of propylene oxide exposure. oup.comoup.com Future research should continue to dissect the kinetics of these competing pathways to better model the dose-response relationship for propylene oxide-induced genotoxicity and carcinogenicity. nih.gov

Table 2: Compound Names

Development of Predictive Models for DNA Adduct Formation and Repair Dynamics

The development of predictive models for the formation and repair of 7-(2-Hydroxypropyl)guanine (7-HPG) is crucial for understanding the genotoxic risk associated with its precursor, propylene oxide (PO). 7-HPG is the primary DNA adduct formed when PO alkylates DNA, making it a key biomarker for exposure and effect. nih.govoup.comnih.govoup.com

Modeling the formation of 7-HPG is aided by the observed linear relationship between exposure concentration and adduct accumulation. Studies in F344 rats exposed to PO via inhalation have demonstrated that the formation of 7-HPG in tissues such as the nasal respiratory epithelium (NRE), lung, and liver increases in direct proportion to the PO concentration, at least over short exposure periods. nih.govoup.com For example, a linear response in 7-HPG levels was observed in all three tissues after 3 days of exposure, and this linearity was maintained in the NRE and lung after 20 days of exposure. nih.govoup.com This predictability is a cornerstone for developing models that can estimate tissue-specific DNA damage based on exposure levels.

Therefore, predictive models for 7-HPG dynamics primarily incorporate two key parameters:

A linear formation rate proportional to the exposure dose.

A first-order elimination rate dominated by spontaneous chemical depurination.

These models can predict the accumulation of 7-HPG and the attainment of a steady state, where the rate of adduct formation equals the rate of its loss. nih.gov However, it is critical to note that while these models can accurately predict the molecular dose of DNA damage, they are not sufficient on their own to predict carcinogenic outcomes. Studies have shown that while 7-HPG adduct formation is linear with PO concentration, the resulting tumor induction is highly sublinear, occurring only at high concentrations. nih.govoup.com This suggests that predictive models must also integrate other biological factors, such as cytotoxicity and increased cell proliferation, which are believed to be important in determining the ultimate tumor response. nih.govoup.com

Comparative Molecular Dosimetry Across Chemical Analogues and Species

Molecular dosimetry of 7-(2-Hydroxypropyl)guanine allows for quantitative comparisons of DNA damage across different species, tissues, and in relation to structurally similar chemical analogues. This comparative approach is essential for extrapolating toxicological data from animal models to humans and for understanding species-specific differences in metabolism and susceptibility.

Interspecies Comparison: Studies have measured 7-HPG levels in various species following exposure to propylene oxide. After injection, the levels of DNA adducts in the liver were found to be 38 pmol/g DNA per mg/kg bw in rats, while mice and dogs showed lower levels at 17 pmol/g DNA per mg/kg bw. nih.gov This highlights species-specific differences in metabolic activation or detoxification of PO. When comparing PO to its well-studied analogue, ethylene (B1197577) oxide (EO), research has shown that PO binding to mouse liver DNA is approximately twenty times lower than that of EO, indicating a lower intrinsic reactivity or different metabolic handling. iarc.fr

Intraspecies Tissue Comparison: Within a single species, the distribution of 7-HPG adducts can vary significantly between tissues, which is a critical factor in identifying target organs for toxicity and carcinogenesis. In F344 rats exposed to PO by inhalation, the highest concentration of 7-HPG is consistently found in the nasal respiratory epithelium, the primary site for tumor induction in this model. nih.govoup.comnih.govoup.com Adduct levels in other organs are substantially lower. For instance, after 20 days of exposure to 500 ppm of PO, the adduct levels in the nasal respiratory epithelium were approximately 9 times higher than in the lung and 22 times higher than in the liver. oup.com

The following tables summarize key findings from comparative molecular dosimetry studies.

| Tissue | Adducts per 10^6 Nucleotides nih.gov | pmol/μmol Guanine oup.com |

|---|---|---|

| Respiratory Nasal Epithelium | 98.1 | 606.2 |

| Olfactory Nasal Epithelium | 58.5 | 297.5 |

| Lung | 16.3 | 69.8 |

| Lymphocytes | 9.92 | - |

| Spleen | 9.26 | 43.0 |

| Liver | 4.64 | 27.5 |

| Testis | 2.95 | 14.2 |

| Species | Adduct Level (pmol/g DNA per mg PO/kg bw) nih.gov |

|---|---|

| Rat | 38 |

| Mouse | 17 |

| Dog | 17 |

These data demonstrate that the molecular dose of 7-HPG is significantly higher in the target tissue for carcinogenesis (nasal epithelium) and varies between species, underscoring the importance of such comparative studies in risk assessment. nih.gov

Integration of 7-(2-Hydroxypropyl)guanine Data into Broader Genomic Stability Research

Data on 7-HPG formation and persistence serve as a critical input for the broader field of genomic stability research. Genomic stability is maintained by a delicate balance between DNA damage, DNA repair, and cell cycle checkpoints. medchemexpress.comnih.gov While 7-HPG itself is not considered a highly mutagenic lesion, its existence and subsequent fate are directly linked to pathways that can compromise genomic integrity. nih.govnih.gov

The primary mechanism by which 7-HPG contributes to potential instability is through its spontaneous depurination. nih.goviarc.fr This process creates an apurinic (AP) site, which is a non-coding lesion. nih.govresearchgate.net If not repaired before DNA replication, AP sites can block DNA polymerases or lead to the insertion of an incorrect base, frequently resulting in G→T transversions. researchgate.netnih.gov Therefore, the measurement of 7-HPG serves as an indirect measure of the potential for AP site formation.

However, the integration of 7-HPG data into risk models is not straightforward. Studies have demonstrated that even when significant levels of 7-HPG adducts accumulate, there may not be a corresponding significant increase in the steady-state level of AP sites in the tissue. oup.com This suggests that the cell's base excision repair (BER) pathway, which handles AP sites, is generally robust and can efficiently manage the increased load from 7-HPG depurination, at least under non-toxic exposure conditions.

The disconnect between linear adduct formation and non-linear cancer risk further emphasizes that 7-HPG is a biomarker of exposure and initial DNA damage, but not a complete predictor of disease. nih.govoup.comwikipedia.org To understand the impact on genomic stability, 7-HPG data must be integrated with other critical biological endpoints, including:

Rates of cell proliferation: Tissues with higher rates of cell division have less time to repair damage before replication, increasing the likelihood of mutations becoming fixed.

DNA repair capacity: Variations in the efficiency of repair pathways, such as BER, can alter an individual's or a tissue's susceptibility. researchgate.net

Formation of other DNA adducts: Although 7-HPG is the major adduct from PO, other minor adducts are also formed, some of which may be more stable or have different mutagenic potential. iarc.fr

Q & A

Basic Research Questions

Q. What are the primary methods for detecting 7-HPG in DNA, and what are their sensitivity limits?

- Methodology : The most sensitive techniques include P-postlabelling with nuclease P1 enhancement and radioisotope detector-coupled HPLC (detection limit: ~0.3 adducts/10 nucleotides) and gas chromatography-high-resolution mass spectrometry (GC-HRMS), which achieves quantification at pmol/μmol guanine levels .

- Key Considerations : P-postlabelling is optimal for low-abundance adducts in complex matrices, while GC-HRMS provides precise quantification in tissues like nasal epithelium and lung .

Q. How does propylene oxide alkylation lead to 7-HPG formation?

- Mechanism : Propylene oxide, a monofunctional alkylating agent, reacts preferentially with the N7 position of guanine in DNA under neutral pH conditions. This forms 7-HPG as the predominant adduct due to the nucleophilicity of the guanine N7 site .

- Experimental Validation : In vitro studies using DNA treated with propylene oxide confirmed 7-HPG as the major adduct (e.g., 606.2 pmol/μmol guanine in rat nasal epithelium) .

Advanced Research Questions

Q. Why does 7-HPG persist in tissues despite DNA repair mechanisms?

- Data Contradiction : While 7-HPG levels decrease slowly post-exposure (e.g., ~35% reduction in nasal epithelium after 3 days), other adducts like 3-HP-uracil are repaired more efficiently .

- Mechanistic Insight : 7-HPG is chemically stable and not a substrate for base excision repair (BER) enzymes. In contrast, 3-HP-cytosine is excised by glycosylases in mammalian cell extracts .

Q. How can tissue-specific differences in 7-HPG accumulation inform carcinogenicity models?

- Case Study : In F344 rats, 7-HPG levels in nasal respiratory epithelium (target tissue) were 17× higher than in liver (non-target). This correlates with propylene oxide-induced nasal tumors but not hepatic malignancies .

- Quantitative Analysis : Linear dose-response for 7-HPG in nasal epithelium (3-day exposure: 123–606 pmol/μmol guanine; 20-day exposure: 393 pmol/μmol) suggests adduct accumulation alone is insufficient for carcinogenesis. Cytotoxicity and compensatory cell proliferation are likely co-factors .

Q. What biomarkers validate occupational exposure to alkylating agents forming 7-HPG?

- Biomonitoring : 7-CHP-guanine (a structural analog from epichlorohydrin exposure) was detected in white blood cells of industrial workers (1.6–7.1 adducts/10 nucleotides) using P-postlabelling, demonstrating its utility as a biomarker .

- Sensitivity : The method’s detection limit (0.4 adducts/10 nucleotides) and high recovery (~48%) enable reliable monitoring of low-level exposures .

Data Contradiction Analysis

Q. Why do 7-HPG levels vary across studies using similar exposure protocols?

- Factors : Tissue-specific alkylation efficiency (e.g., nasal epithelium vs. lymphocytes), metabolic activation of propylene oxide, and interspecies differences in repair capacity. For example, 7-HPG in rat nasal epithelium was 50× higher than 1-HP-adenine, which is undetectable in non-target tissues .

- Resolution : Standardize exposure duration and tissue sampling protocols. GC-HRMS is recommended for cross-study comparability due to its precision .

Methodological Recommendations

- For Adduct Stability Studies : Use in vitro incubation with mammalian cell extracts to identify repair-resistant adducts (e.g., 7-HPG vs. 3-HP-cytosine) .

- For Carcinogenicity Models : Pair 7-HPG quantification with cell proliferation markers (e.g., Ki-67) to assess synergistic effects in target tissues .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.